

The Geological Occurrence of Chlorite in Igneous Rocks: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorite

Cat. No.: B076162

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorite, a common phyllosilicate mineral, is a significant indicator of post-magmatic processes in igneous rocks. While not typically a primary crystallizing phase from magma, its presence provides valuable insights into the alteration history of the rock, including fluid-rock interaction, temperature, and pressure conditions. This technical guide explores the geological occurrence of **chlorite** in igneous rocks, detailing its formation mechanisms, chemical composition, and the experimental basis for its stability. It is intended to serve as a comprehensive resource for researchers in geology and materials science.

Introduction

Chlorite is a group of minerals with the general formula

$(\text{Mg},\text{Fe},\text{Al},\text{Li},\text{Mn},\text{Ni})_{4-6}(\text{Si},\text{Al})_4\text{O}_{10}(\text{OH},\text{O})_8$.^[1] In igneous petrology, **chlorite** is predominantly a secondary mineral, formed by the alteration of primary ferromagnesian minerals.^[1] Its presence and composition are diagnostic of specific alteration facies and can be used to constrain the physical and chemical conditions of post-magmatic events. Understanding the occurrence of **chlorite** is crucial for interpreting the geological history of igneous intrusions and volcanic successions, and has applications in economic geology and material science.

Formation Mechanisms of Chlorite in Igneous Rocks

The formation of **chlorite** in igneous rocks is primarily attributed to two main processes: hydrothermal alteration and deuteritic alteration.

Hydrothermal Alteration

Hydrothermal alteration involves the interaction of hot, chemically active fluids with solidified igneous rock.^[2] This process is responsible for significant mineralogical changes, including the formation of **chlorite**.

- Propylitic Alteration: This is a common type of hydrothermal alteration characterized by the presence of **chlorite**, epidote, calcite, and pyrite. It typically occurs at temperatures between 200°C and 350°C.^[2] During propylitic alteration, primary mafic minerals such as biotite, amphibole, and pyroxene are replaced by **chlorite**.^[3]
- Fluid Composition: The composition of the hydrothermal fluid plays a critical role in **chlorite** formation. The availability of Mg²⁺ and Fe²⁺ ions, along with water, is essential. The pH of the fluid also influences the stability of **chlorite** and other alteration minerals.

Deuteritic Alteration

Deuteritic alteration, also known as autometamorphism, refers to the changes that occur in an igneous rock during the final stages of its cooling, mediated by the residual magmatic fluids.^[4] As the magma crystallizes, water and other volatile components become concentrated in the remaining melt and fluid phase. These late-stage fluids can then react with the already formed primary minerals to produce secondary minerals like **chlorite**.^[4]

The alteration of biotite and amphibole to **chlorite** are common deuteritic reactions:

- Biotite to **Chlorite**: This is a frequent alteration process observed in a variety of igneous rocks, including granites and diorites.^[5] The reaction involves the breakdown of the biotite lattice and the incorporation of water, leading to the formation of **chlorite** and other by-products such as K-feldspar and titanite.^[6]

- Amphibole (Hornblende) to **Chlorite**: Similar to biotite, hornblende is also susceptible to alteration to **chlorite** in the presence of late-stage magmatic fluids.[7]

Occurrence of Chlorite in Various Igneous Rocks

Chlorite is found across a wide spectrum of igneous rocks, from felsic to ultramafic. Its composition, particularly the Mg/Fe ratio, is strongly influenced by the bulk chemistry of the host rock.

- Felsic Rocks (e.g., Granite, Granodiorite): In felsic rocks, **chlorite** is commonly found as an alteration product of biotite and, to a lesser extent, amphibole.[6] It often occurs as pseudomorphs, retaining the original shape of the primary mineral.
- Intermediate Rocks (e.g., Diorite, Andesite): Diorites and their volcanic equivalents, andesites, typically contain amphibole and pyroxene, which are readily altered to **chlorite** during hydrothermal or deutereric processes.[8]
- Mafic Rocks (e.g., Gabbro, Basalt): In mafic rocks, **chlorite** is a common alteration product of pyroxene, olivine, and amphibole. In oceanic gabbros, for instance, greenschist facies hydrothermal alteration leads to the formation of actinolite and **chlorite**.
- Ultramafic Rocks: **Chlorite** can be a stable phase in hydrated mantle peridotite and is considered a potential source of water for subduction zone volcanism.[9]

Data Presentation

Table 1: Representative Chemical Compositions of Chlorite in Igneous Rocks

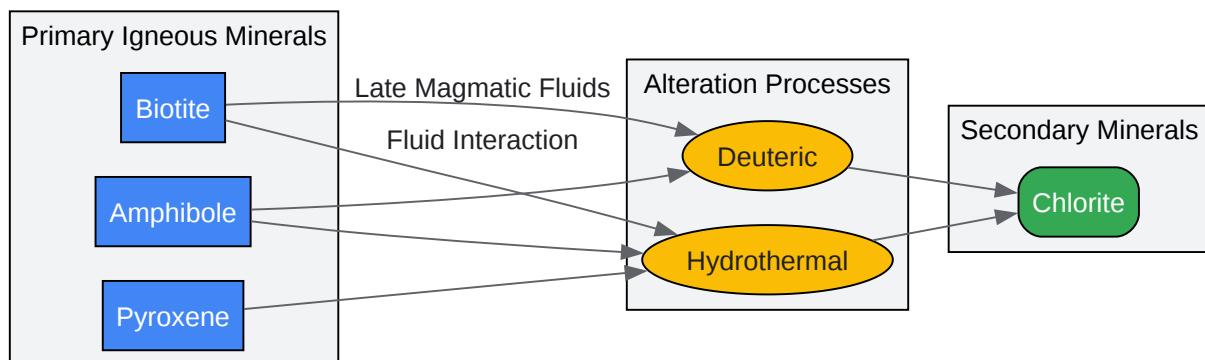
Igneous Rock Type	SiO ₂ (wt %)	Al ₂ O ₃ (wt %)	FeO (wt %)	MgO (wt %)	MnO (wt %)	CaO (wt %)	Na ₂ O (wt %)	K ₂ O (wt %)	TiO ₂ (wt %)	H ₂ O (wt %)	Reference
Granodiorite (altered)	26.10	20.90	24.80	12.30	0.40	0.10	0.02	0.01	0.10	12.30	[5]
Metagabbro (altered)	27.50	19.80	22.50	14.50	0.30	0.20	0.03	0.02	0.20	12.00	[5]
Diorite	31.24	19.45	19.87	16.54	0.23	0.12	0.05	0.03	0.15	12.32	[10]
Köngshagranite	25.49	22.01	29.35	5.83	0.45	0.03	0.01	0.01	0.02	11.80	[11]
Troctolitic Gabro	28.90	18.20	18.50	20.10	0.20	0.30	0.10	0.05	0.10	11.60	

Note: Data are representative examples and compositions can vary significantly.

Table 2: Experimental Conditions for Chlorite Stability

Study System	Pressure (GPa)	Temperature (°C)	Experimental Apparatus	Key Findings	Reference
Varied Subduction Zone Lithologies	1.0 - 5.0	500 - 1150	Piston-cylinder	Determined thermal stability maxima of chlorite at various pressures.	[12]
Mantle Peridotite	2.0 - 5.0	820 - 880	Piston-cylinder and multi-anvil	Investigated the reaction clinochlore + enstatite = forsterite + pyrope + H ₂ O.	[9]
MgO-Al ₂ O ₃ -SiO ₂ -H ₂ O (MASH)	up to 1.4	650 - 850	Piston-cylinder	Studied the upper thermal stability of Mg-chlorite.	[13]
Fe-Mg Chlorites	Ambient	25 - 860	Thermogravimetric analysis	Investigated the dehydroxylation of Fe-Mg chlorites.	[14]

Experimental Protocols


The stability and formation of **chlorite** under various geological conditions have been extensively investigated through high-pressure, high-temperature experiments. A common methodology involves the use of a piston-cylinder apparatus.

General Piston-Cylinder Experimental Protocol for Chlorite Stability

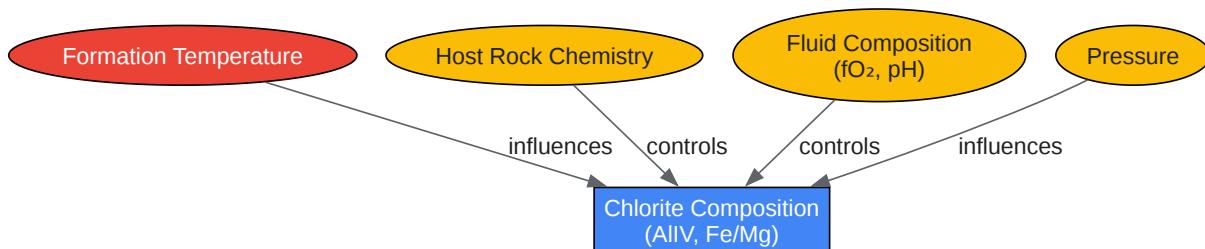
- Starting Material Preparation:
 - Natural or synthetic minerals of desired compositions are powdered.
 - The powders are mixed in proportions that represent the bulk composition of the rock type being investigated (e.g., peridotite, basalt).
 - The mixture is loaded into a noble metal capsule (e.g., gold, platinum) to prevent reaction with the experimental assembly.
 - A controlled amount of water is added to the capsule to ensure hydrous conditions.
 - The capsule is welded shut to create a closed system.
- Piston-Cylinder Apparatus:
 - The sealed capsule is placed within a pressure assembly, typically made of salt, talc, or pyrophyllite, which acts as the pressure-transmitting medium.
 - A graphite furnace surrounding the sample assembly is used to control the temperature.
 - The entire assembly is placed in the bore of a piston-cylinder press.
- Experimental Run:
 - Pressure is first applied to the desired level.
 - The temperature is then increased to the target value and held constant for a specified duration (hours to days) to allow the sample to reach equilibrium.
 - The temperature is monitored and controlled using a thermocouple placed near the sample capsule.
- Quenching and Analysis:

- At the end of the experiment, the sample is rapidly cooled (quenched) by turning off the power to the furnace while maintaining pressure. This freezes the high-temperature mineral assemblage.
- The pressure is then released, and the sample capsule is extracted.
- The capsule is opened, and the experimental run product (the synthesized rock) is mounted in epoxy, polished, and analyzed to identify the minerals present and their compositions.
- Analytical techniques include petrographic microscopy, X-ray diffraction (XRD), and electron microprobe analysis (EMPA).

Visualizations

[Click to download full resolution via product page](#)

Caption: Alteration pathway of primary mafic minerals to **chlorite**.


Sample Preparation (Natural/Synthetic Minerals + H₂O)

Sealing in Noble Metal Capsule

Piston-Cylinder Experiment (High P, High T)

Rapid Cooling (Quenching)

Analysis of Run Products (Microscopy, XRD, EMPA)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. en.wikipedia.org [en.wikipedia.org]
- 2. corbettgeology.com [corbettgeology.com]
- 3. ALEX STREKEISEN-Chlorite- [alexstrekeisen.it]
- 4. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. researchgate.net [researchgate.net]
- 8. ALEX STREKEISEN-Diorite- [alexstrekeisen.it]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. msaweb.org [msaweb.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Geological Occurrence of Chlorite in Igneous Rocks: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076162#geological-occurrence-of-chlorite-in-igneous-rocks>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com